(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Overview
Description
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Evaluation
Pyrazoles represent a crucial category of heterocyclic compounds, often serving as core structures in numerous compounds exhibiting significant agrochemical and pharmaceutical activities. The synthesis and bioevaluation of novel pyrazole derivatives have been extensively studied, demonstrating the compound's role in developing agents with potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. These studies underline the chemical versatility and the wide applicability of pyrazole derivatives in creating compounds with desirable physical and chemical properties (Sheetal et al., 2018).
Pharmacological Properties
The pharmacological exploration of pyrazole derivatives has revealed a wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. This broad range of activities highlights the significance of the pyrazole moiety as a pharmacophore in medicinal chemistry, serving as a valuable scaffold for the design and synthesis of new therapeutic agents (A. M. Dar & Shamsuzzaman, 2015).
Properties
IUPAC Name |
(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-11-8-12(13-6-3-7-17-13)14-15(11)10-4-1-2-5-10/h3,6-8,10,16H,1-2,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYOQJWHSNBMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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